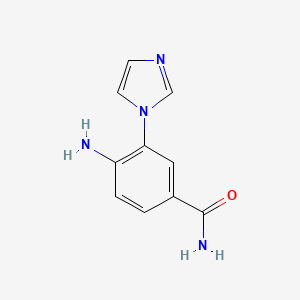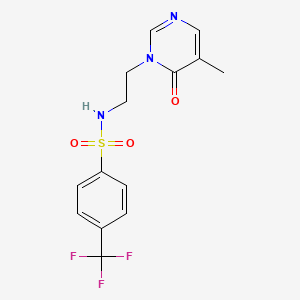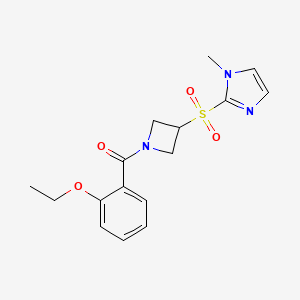
(2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an ethoxy group attached to a phenyl ring, a sulfonyl group, an azetidinyl group (a type of four-membered ring containing nitrogen), and a methanone group. It also contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring is a heterocyclic ring that contains two nitrogen atoms and is known to exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the imidazole ring is known to participate in various chemical reactions due to its aromatic nature and the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
The scientific research around (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone mainly focuses on its synthesis and derivative studies for various applications. One significant area of research involves the synthesis of substituted azetidinones derived from similar compounds, highlighting their importance in medicinal chemistry due to their biological and pharmacological potencies. These compounds are recognized for their potential in creating a variety of pharmacologically active molecules, indicating a broad spectrum of possible applications ranging from antimicrobial to anticancer activities (Jagannadham et al., 2019).
Carbonic Anhydrase Inhibitors
Research into novel bromophenol derivatives, including compounds structurally related to this compound, has shown significant inhibitory activity against carbonic anhydrase enzymes. These studies suggest the potential use of these compounds in therapeutic applications targeting disorders related to carbonic anhydrase activity (Akbaba et al., 2013).
Antibiotic Research
The compound has also been associated with the synthesis and biological activity research of beta-lactam antibiotics. This research direction emphasizes the importance of azetidinone derivatives in developing new antimicrobial agents, specifically targeting Gram-negative bacteria, showcasing the compound's relevance in antibiotic development (Woulfe & Miller, 1985).
Imaging and Diagnostic Applications
In imaging and diagnostic research, derivatives similar to this compound have been developed for potential use in positron emission tomography (PET) imaging, particularly for imaging angiotensin II receptors and the LRRK2 enzyme in Parkinson's disease. These studies indicate the compound's derivative's role in advancing diagnostic imaging technologies (Hamill et al., 1996; Wang et al., 2017).
Herbicidal and Antioxidant Activities
Further research has explored the herbicidal and antioxidant properties of derivatives, demonstrating their potential in agricultural and food industry applications. These studies highlight the compound's versatility and its derivatives' capacity to serve as effective herbicides and antioxidants, suggesting their usefulness in enhancing crop protection and food preservation (Luo et al., 2008; Li et al., 2011).
Wirkmechanismus
Target of Action
The compound, also known as “2-{[1-(2-ethoxybenzoyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole”, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets, leading to a wide range of effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-14-7-5-4-6-13(14)15(20)19-10-12(11-19)24(21,22)16-17-8-9-18(16)2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPYWPBZOWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
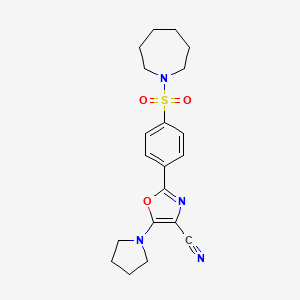
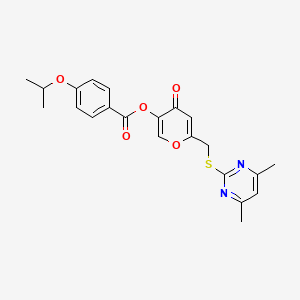
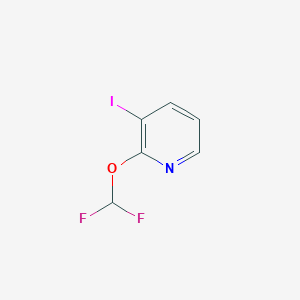
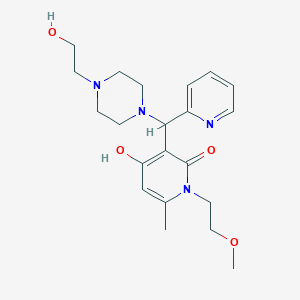
![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)
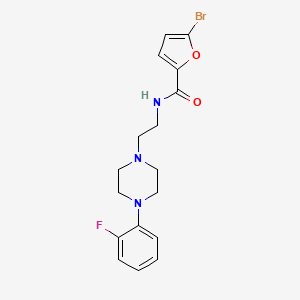
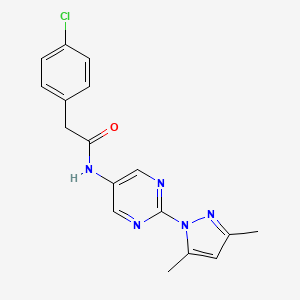
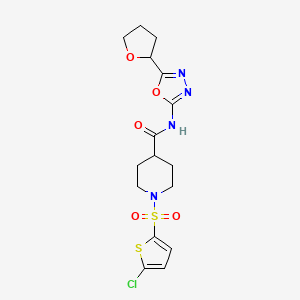

![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)
